1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that similar compounds, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
It’s known that similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been reported to inhibit the activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline synthesizing enzyme (1metiq-ase), which is involved in the metabolism of dopamine .
Result of Action
It’s suggested that similar compounds, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, possess intrinsic antioxidant properties .
Action Environment
It’s known that similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been reported to have neuroprotective action closely related with the presence of ®-1-methyl-1,2,3,4-tetrahydroisoquinoline enantiomer as well as raceme, the mixture of ®- and (s)-enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be synthesized through several methods, including the following:
Reduction of Quinoline Derivatives: One common method involves the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrogenation of Tetrahydroquinoline Derivatives: Another method involves the hydrogenation of tetrahydroquinoline derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon (Pd/C).
Condensation Reactions: The compound can also be synthesized through condensation reactions involving the reaction of 1-methyl-4-quinolinecarboxylic acid with reducing agents or other suitable reagents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and specialized equipment to ensure precise control over reaction conditions. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms or other related compounds.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation, and sodium borohydride (NaBH4) are commonly used.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is being studied for its potential therapeutic properties, including its use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
1-Methyl-4-quinolinecarboxylic acid
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIFBVFIALGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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